molecular formula C21H26O4 B1675322 Lifibrol CAS No. 96609-16-4

Lifibrol

货号: B1675322
CAS 编号: 96609-16-4
分子量: 342.4 g/mol
InChI 键: LNXBEIZREVRNTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lifibrol is an alkylbenzene.
This compound has been used in trials studying the basic science of Hyperlipoproteinemia and Hypercholesterolemia.
This compound is a novel lipid-lowering agent with a complicated mechanism of action. This compound may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of the LDL receptors. In studies, its lipid-lowering effects were of a magnitude similar to that of the statins, but unlike statins, it had the ability to lower Lp(a), a risk factor in atherosclerosis.

生物活性

Lifibrol is a lipid-lowering agent primarily used in the treatment of hypercholesterolemia. Its biological activity has been the subject of various studies, revealing insights into its mechanisms and effects on lipid metabolism. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity, including data tables and case studies.

This compound operates through a unique mechanism that is not entirely understood. Unlike traditional statins, which inhibit cholesterol synthesis via HMG-CoA reductase, this compound appears to lower plasma cholesterol levels through alternative pathways.

  • Inhibition of Cholesterol Synthesis : In vitro studies indicate that this compound lowers plasma cholesterol by inhibiting cholesterol synthesis, but it is less potent than lovastatin in this regard .
  • Effects on Lipoproteins : this compound has been shown to reduce low-density lipoprotein (LDL) cholesterol by over 40% in clinical settings, indicating significant efficacy in managing cholesterol levels .

Case Studies

  • Study on Hypercholesterolemia :
    • Objective : To evaluate the effects of this compound on serum lipids in patients with primary hypercholesterolemia.
    • Design : Two double-blind, randomized placebo-controlled trials.
    • Results :
      • LDL cholesterol decreased by more than 40% (p < 0.0001).
      • Apolipoprotein B levels also dropped by approximately 40% (p < 0.0001).
      • The drug was well tolerated with skin rash being the most common adverse event .
  • Comparison with Other Agents :
    • In studies comparing this compound with other lipid-regulating agents like gemfibrozil and lovastatin, it was noted that while this compound and gemfibrozil lowered non-HDL cholesterol and triglycerides effectively, lovastatin was inactive in certain animal models .

Pharmacokinetics

This compound exhibits pharmacokinetics that are independent of dose and similar across genders. This consistency is beneficial for dosing regimens in clinical practice.

Effects on Liver Function

This compound increases hepatic cholesterol 7α-hydroxylase activity, which plays a crucial role in bile acid synthesis and cholesterol metabolism. This effect distinguishes it from other lipid-lowering drugs and may contribute to its unique profile .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other lipid-lowering agents based on various studies:

DrugLDL Reduction (%)HDL EffectTriglycerides EffectStudy Reference
This compound>40Increased~25% reduction
LovastatinVariableDecreasedNot effective
GemfibrozilEffectiveIncreasedEffective

科学研究应用

Lipid-Lowering Efficacy

Lifibrol has been extensively studied for its ability to lower serum lipids in patients with primary hypercholesterolemia. Key findings from clinical trials include:

  • Reduction in LDL Cholesterol : In a 12-week study involving 336 patients, this compound reduced LDL cholesterol by over 40% (p < 0.0001) compared to baseline levels .
  • Impact on Apolipoprotein B : Similar reductions were observed in apolipoprotein B levels, approximately 40% (p < 0.0001) .
  • Effects on HDL Cholesterol and Triglycerides : Notably, the 600 mg dose of this compound resulted in a decrease in triglycerides by about 25% (p < 0.001) and an increase in HDL cholesterol by approximately 5% (p < 0.002) .

Mechanism of Action Studies

Research indicates that this compound may influence sterol metabolism differently than statins. A study comparing this compound to pravastatin found that while both drugs effectively lowered total and LDL cholesterol, this compound did not significantly alter the turnover of apolipoprotein B-100, suggesting a distinct metabolic pathway .

Table 1: Summary of Clinical Trials on this compound

Study TypeDurationSample SizeThis compound Dose (mg)LDL Reduction (%)Apolipoprotein B Reduction (%)
Double-blind, placebo-controlled4 weeks155150, 300, 450, 600, 900>40~40
Double-blind, placebo-controlled12 weeks336150, 300, 600>40~40

Case Study: this compound vs. Pravastatin

A double-blind randomized parallel-group trial involving seven participants treated with this compound (600 mg/d) and nine with pravastatin (40 mg/d) highlighted the comparative efficacy of these lipid-lowering agents. While both drugs achieved similar reductions in LDL cholesterol (27% for this compound vs. 28% for pravastatin), differences in their metabolic effects were evident .

Potential Interactions and Future Research

This compound's interactions with other compounds such as lycopene and sterols have been noted . Ongoing research aims to clarify these interactions and further elucidate the compound's mechanism of action.

属性

IUPAC Name

4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBEIZREVRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869278
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96609-16-4
Record name Lifibrol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifibrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFIBROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lifibrol
Reactant of Route 2
Lifibrol
Reactant of Route 3
Lifibrol
Reactant of Route 4
Reactant of Route 4
Lifibrol
Reactant of Route 5
Reactant of Route 5
Lifibrol
Reactant of Route 6
Lifibrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。